molecular formula C18H17N3O4 B2741071 Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 683778-97-4

Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2741071
CAS No.: 683778-97-4
M. Wt: 339.351
InChI Key: YWHAIKZDNMUXIC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of pyrimidine derivatives include high solubility in water and other polar solvents .

Scientific Research Applications

Synthesis and Derivative Studies

The compound has been utilized as a precursor for synthesizing novel derivatives with potential biological activities. For instance, Yaremchuk et al. (2018) demonstrated the synthesis of novel 1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives using a similar pyrrolo[2,3-d]pyrimidine compound. This synthesis highlights the compound's utility in generating new chemical entities with possible applications in medicinal chemistry (Yaremchuk et al., 2018).

Antiviral and Antibacterial Research

Research has explored the antiviral and antibacterial potential of pyrimidine derivatives. Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with variations in the pyrimidine ring, showing marked inhibition against retroviruses in cell culture. These findings indicate the potential of pyrimidine derivatives in antiviral drug development (Hocková et al., 2003).

NLO and Electronic Properties

The compound's derivatives have also been studied for their nonlinear optical (NLO) and electronic properties, contributing to the fields of materials science and optoelectronics. For example, Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, which are closely related to the compound . They found significant NLO properties, suggesting the potential for optoelectronic applications (Hussain et al., 2020).

Properties

IUPAC Name

prop-2-enyl 7-methyl-2,4-dioxo-5-phenyl-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-3-9-25-17(23)12-10(2)19-15-14(16(22)21-18(24)20-15)13(12)11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3,(H3,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHAIKZDNMUXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC=CC=C3)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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